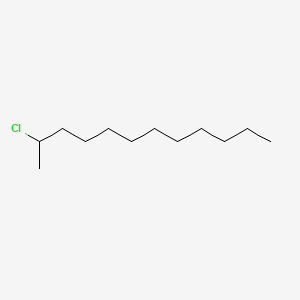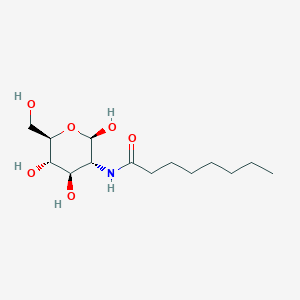
Octanoyl B-D-glucosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoyl B-D-glucosylamine, also known as N-(β-D-Glucopyranosyl)octanamide, is a compound with the molecular formula C14H27NO6 and a molecular weight of 305.37 g/mol . This compound is a derivative of glucosylamine, where an octanoyl group is attached to the nitrogen atom of the glucosylamine molecule. It is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoyl B-D-glucosylamine typically involves the reaction of glucosylamine with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
Glucosylamine+Octanoyl chloride→Octanoyl B-D-glucosylamine+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Octanoyl B-D-glucosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Octanoic acid and glucosylamine.
Reduction: Octylamine and glucosylamine.
Substitution: Various N-acyl glucosylamines depending on the nucleophile used.
Scientific Research Applications
Octanoyl B-D-glucosylamine has several applications in scientific research:
Biology: The compound is used in studies related to glycosylation and its effects on protein function and stability.
Industry: It is used in the development of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Octanoyl B-D-glucosylamine involves its interaction with specific molecular targets and pathways. The compound can act as a glycosyl donor in enzymatic reactions, facilitating the transfer of the glucosyl moiety to acceptor molecules. This process is crucial in glycosylation, which affects protein folding, stability, and function . Additionally, the octanoyl group can enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and potentially modulate membrane-associated processes.
Comparison with Similar Compounds
Octanoyl B-D-glucosylamine can be compared with other similar compounds, such as:
N-Acetylglucosamine: A derivative of glucosamine with an acetyl group instead of an octanoyl group. It is commonly found in chitin and glycoproteins.
N-Butanoylglucosamine: Similar to this compound but with a shorter butanoyl chain. It has different physicochemical properties and applications.
N-Decanoylglucosamine: Similar to this compound but with a longer decanoyl chain.
This compound is unique due to its specific chain length, which balances hydrophilicity and lipophilicity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C14H27NO6 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]octanamide |
InChI |
InChI=1S/C14H27NO6/c1-2-3-4-5-6-7-10(17)15-11-13(19)12(18)9(8-16)21-14(11)20/h9,11-14,16,18-20H,2-8H2,1H3,(H,15,17)/t9-,11-,12-,13-,14-/m1/s1 |
InChI Key |
DOPGJHMBFNGSTK-DKTYCGPESA-N |
Isomeric SMILES |
CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O |
Canonical SMILES |
CCCCCCCC(=O)NC1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13826407.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine](/img/structure/B13826420.png)
![4-Benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826422.png)

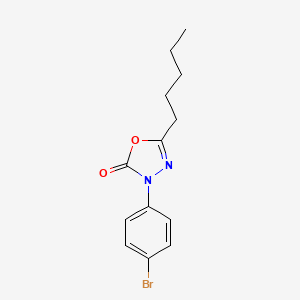
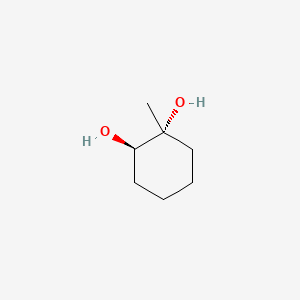
![3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13826434.png)
![(E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13826437.png)
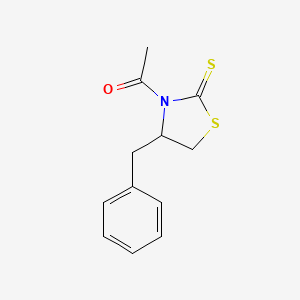
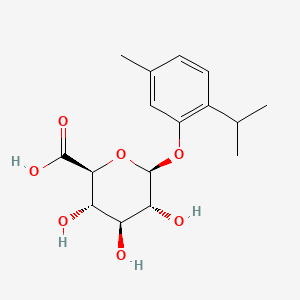
![(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B13826451.png)
